H-Phe-Ile-OH

説明

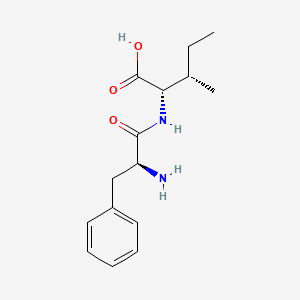

Structure

3D Structure

特性

IUPAC Name |

(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-3-10(2)13(15(19)20)17-14(18)12(16)9-11-7-5-4-6-8-11/h4-8,10,12-13H,3,9,16H2,1-2H3,(H,17,18)(H,19,20)/t10-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBLQDDHSDGEGR-DRZSPHRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylalanylisoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22951-94-6 | |

| Record name | Phenylalanylisoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Phenylalanyl-Isoleucine: A Technical Whitepaper on Potential Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylalanyl-Isoleucine (Phe-Ile) is a dipeptide composed of the essential amino acids L-phenylalanine and L-isoleucine. While it is a fundamental component of protein structures and a product of protein catabolism, research into its specific biological functions as an independent signaling molecule is an emerging field. This technical guide synthesizes the current understanding of the potential biological activities of Phenylalanyl-Isoleucine, drawing inferences from the known functions of its constituent amino acids and related dipeptides. This document focuses on its potential roles in angiotensin-converting enzyme (ACE) inhibition and antioxidant activity, providing detailed experimental protocols and exploring the signaling pathways of its amino acid components.

Introduction

Dipeptides, once considered mere intermediates in protein metabolism, are increasingly recognized for their diverse biological activities.[1] These small molecules can exert physiological effects, including acting as signaling molecules. Phenylalanyl-Isoleucine (Phe-Ile), as a dipeptide, is an incomplete breakdown product of protein digestion or catabolism.[1] Its structure combines an aromatic amino acid, phenylalanine, and a branched-chain amino acid (BCAA), isoleucine, suggesting the potential for unique bioactive properties. This guide provides an in-depth exploration of the theoretical and experimentally suggested functions of Phe-Ile, with a focus on its potential therapeutic applications.

Potential Biological Function: Angiotensin-Converting Enzyme (ACE) Inhibition

The inhibition of Angiotensin-Converting Enzyme (ACE) is a critical mechanism for the regulation of blood pressure. Several peptides derived from food proteins have demonstrated ACE-inhibitory activity, and peptides containing hydrophobic amino acid residues, such as phenylalanine and isoleucine, are often effective inhibitors. While a specific IC50 value for Phenylalanyl-Isoleucine has not been prominently reported in the reviewed literature, the characteristics of its constituent amino acids suggest it may possess ACE-inhibitory properties.

Quantitative Data on ACE Inhibition by Related Peptides

To provide a context for the potential potency of Phenylalanyl-Isoleucine, the following table summarizes the ACE inhibitory activity (IC50 values) of various dipeptides and tripeptides containing phenylalanine or isoleucine.

| Peptide | IC50 Value (μM) | Source Organism/Method |

| Valyl-Tyrosine | Not specified in μM, referenced as an ACE inhibitor | Synthetic |

| Alanyl-Tyrosine | Not specified in μM, referenced as an ACE inhibitor | Synthetic |

| Ile-Trp | 0.50 | Chlorella sorokiniana |

| Leu-Trp | 1.11 | Chlorella sorokiniana |

| Val-Trp | 0.58 | Chlorella sorokiniana |

| Trp-Val | 307.61 | Chlorella sorokiniana |

| GEF | 13 | Synthetic |

| VEF | 23 | Synthetic |

| VRF | 5 | Synthetic |

| VKF | 11 | Synthetic |

Note: The IC50 value for Phenylalanyl-Isoleucine is not currently available in the cited literature.

Experimental Protocol: In Vitro ACE Inhibition Assay

The following protocol is a standard method for determining the ACE inhibitory activity of a peptide.

Principle: This assay is based on the ability of ACE to hydrolyze the substrate hippuryl-L-histidyl-L-leucine (HHL) into hippuric acid (HA) and L-histidyl-L-leucine. The amount of HA produced is quantified by spectrophotometry after extraction. The inhibitory activity of the peptide is determined by measuring the decrease in HA formation.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL)

-

Borate (B1201080) buffer (pH 8.3)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Deionized water

-

Test peptide (Phenylalanyl-Isoleucine)

-

Captopril (positive control)

-

Microcentrifuge tubes

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of ACE in deionized water.

-

Prepare a solution of HHL in borate buffer.

-

Prepare different concentrations of the test peptide and Captopril in deionized water.

-

-

Enzyme Reaction:

-

To a microcentrifuge tube, add 50 µL of the HHL solution.

-

Add 20 µL of the test peptide solution (or Captopril or deionized water for control).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 30 µL of the ACE solution.

-

Incubate the reaction mixture at 37°C for 60 minutes.

-

-

Termination of Reaction:

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

-

Extraction of Hippuric Acid:

-

Add 1.5 mL of ethyl acetate to the reaction mixture.

-

Vortex for 15 seconds to extract the hippuric acid into the organic phase.

-

Centrifuge at 3000 rpm for 10 minutes.

-

-

Quantification:

-

Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate at 95°C for 10 minutes.

-

Dissolve the dried hippuric acid in 1 mL of deionized water.

-

Measure the absorbance at 228 nm using a spectrophotometer.

-

-

Calculation of Inhibition:

-

The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the inhibitor.

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Workflow for ACE Inhibition Assay

Potential Biological Function: Antioxidant Activity

Peptides containing aromatic amino acids like phenylalanine can act as antioxidants by donating electrons to neutralize free radicals. The presence of both phenylalanine and the hydrophobic isoleucine in Phe-Ile suggests it may possess radical scavenging capabilities.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.

Principle: DPPH is a stable free radical that has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the color changes to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Test peptide (Phenylalanyl-Isoleucine)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of the test peptide and the positive control in methanol.

-

-

Assay:

-

In a 96-well microplate, add 100 µL of the test peptide solution or positive control to each well.

-

Add 100 µL of the DPPH solution to each well.

-

For the control, add 100 µL of methanol instead of the test sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

The EC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

-

Workflow for DPPH Antioxidant Assay

References

The Natural Occurrence and Biological Significance of H-Phe-Ile-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, biological significance, and analytical methodologies related to the dipeptide H-Phe-Ile-OH (Phenylalanyl-isoleucine). As a product of protein metabolism, this dipeptide is present in various biological systems and dietary sources, where it may exert distinct physiological effects. This document details its known natural distribution, explores its potential bioactivities with a focus on taste modulation, and provides in-depth experimental protocols for its quantification. Furthermore, it elucidates the known signaling pathways associated with its constituent amino acids, offering a framework for future research into the specific molecular mechanisms of this compound.

Natural Occurrence of this compound

The dipeptide this compound is a naturally occurring molecule formed from the proteinogenic amino acids L-phenylalanine and L-isoleucine. Its presence is primarily a result of the incomplete enzymatic or chemical breakdown of proteins during physiological processes or food processing.

Occurrence in Biological Systems

While extensive quantitative data for this compound across a wide range of biological fluids and tissues is not yet available, recent advances in peptidomics have begun to shed light on the presence of various dipeptides in human plasma and cerebrospinal fluid (CSF). A 2024 study systematically investigated the dipeptide profiles in these matrices, providing valuable quantitative data for related dipeptides. Although this compound was not specifically quantified in this study, the presence and concentrations of other phenylalanine-containing dipeptides were reported, suggesting that this compound is likely present at detectable levels in human plasma as a product of protein turnover.

Table 1: Concentration of Phenylalanine-Containing Dipeptides in Human Plasma

| Dipeptide | Mean Concentration (fmol/µl) |

| Gly-Phe | 15.3 |

| Ala-Phe | Detected, but not quantified |

Data extracted from a 2024 study on dipeptide profiles in human plasma and CSF.

Occurrence in Food Sources

This compound is expected to be present in protein-rich foods, particularly those that have undergone processing such as aging, curing, or fermentation, which facilitates proteolysis.

Meat Products:

Dry-cured meats are a significant source of a variety of dipeptides due to the extensive enzymatic breakdown of muscle proteins during the long curing process. A comprehensive analysis of Italian dry-cured ham identified a vast peptidome, with dipeptides being the most abundant class of short peptides.[1] While this particular study did not report the quantification of this compound, it did identify numerous dipeptides containing hydrophobic and aromatic amino acids, including phenylalanine and isoleucine (referred to as Xle, as leucine (B10760876) and isoleucine are isobaric).[1] The high abundance of these constituent amino acids in meat proteins strongly suggests the presence of this compound.

Another study on low-salt dry-cured ham quantified several dipeptides, providing a reference for the expected concentration range of these molecules in processed meat.

Table 2: Concentration of Various Dipeptides in Low-Salt Dry-Cured Ham

| Dipeptide | Concentration (µg/g of dry-cured ham) |

| Gly-Ala (GA) | 44.88 |

| Val-Gly (VG) | 2 - 8 |

| Glu-Glu (EE) | 2 - 8 |

| Glu-Ser (ES) | 2 - 8 |

| Asp-Ala (DA) | 2 - 8 |

| Asp-Gly (DG) | 2 - 8 |

| Pro-Ala (PA) | 0.18 |

Data from a study on dipeptide quantification in low-salt Spanish dry-cured ham.[2]

Plant-Based Sources:

Bioactive peptides, including dipeptides, are also prevalent in various plant sources such as legumes, cereals, and seeds.[2][3][4][5] Enzymatic hydrolysis of plant proteins is a common method to release these peptides.[3] While specific quantitative data for this compound in plants is scarce, the abundance of phenylalanine and isoleucine in plant proteins suggests that this dipeptide is likely formed during germination, fermentation, or processing of plant-based foods.

Biological Activity and Signaling Pathways

The biological activity of this compound is an emerging area of research, with current evidence primarily pointing towards its role in taste perception. The signaling pathways of its constituent amino acids, however, are well-characterized and provide a foundation for hypothesizing the potential molecular mechanisms of the dipeptide.

Taste Perception: A Role in Bitterness

Hydrophobic and aromatic amino acids are known contributors to the bitter taste of peptides.[1] Studies have shown that dipeptides containing phenylalanine can interact with and activate members of the human bitter taste receptor family (TAS2Rs). Specifically, the bitter taste of phenylalanine-containing dipeptides is thought to be mediated by TAS2R1. The intensity of the bitter taste can be influenced by the position of the phenylalanine residue within the dipeptide. For many dipeptides, a C-terminal phenylalanine results in a more intense bitter taste.[6]

The interaction of bitter peptides with their receptors initiates a downstream signaling cascade within the taste receptor cells.

Potential for Umami Taste Modulation

While primarily associated with bitterness, some dipeptides also contribute to the umami taste, often described as savory or brothy. The umami taste is primarily mediated by the T1R1/T1R3 receptor. Although direct evidence for this compound as an umami peptide is lacking, its presence in savory foods like cured meats suggests it may contribute to the overall flavor profile, potentially by modulating the perception of other taste molecules.

Inferred Signaling from Constituent Amino Acids: The mTOR Pathway

The branched-chain amino acid isoleucine and the aromatic amino acid phenylalanine are known to activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. mTOR is a central regulator of cell growth, proliferation, and metabolism. Leucine, a structural isomer of isoleucine, is a potent activator of mTORC1. It is plausible that this compound, upon cellular uptake and potential hydrolysis back to its constituent amino acids, could contribute to the activation of this pathway.

Experimental Protocols for Quantification

The accurate quantification of this compound in complex biological and food matrices requires sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Sample Preparation and Extraction

The following protocol provides a general framework for the extraction of dipeptides from a meat matrix, which can be adapted for other sample types.

Workflow for Dipeptide Extraction from Meat:

LC-MS/MS Quantification Method

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar analytes like dipeptides.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution starting with a high percentage of organic phase (e.g., 95% B) and decreasing to a lower percentage to elute the polar dipeptides.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 - 10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and a suitable internal standard (e.g., a stable isotope-labeled version of the dipeptide) should be determined by direct infusion of a standard solution.

-

Precursor Ion (Q1): [M+H]⁺ of this compound.

-

Product Ions (Q3): Characteristic fragment ions resulting from the collision-induced dissociation of the precursor ion.

-

-

Optimization: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for each MRM transition to maximize sensitivity.

Table 3: Example of LC-MS/MS Parameters for Dipeptide Quantification

| Parameter | Setting |

| LC System | |

| Column | HILIC, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 95% B to 40% B over 5 min |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40 °C |

| MS System | |

| Ionization | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150 °C |

| Desolvation Temp. | 400 °C |

| MRM Transitions | Analyte and Internal Standard Specific |

Conclusion and Future Directions

The dipeptide this compound is a naturally occurring molecule with a likely widespread distribution in biological systems and protein-rich foods. Current research points to its role in taste perception, particularly as a contributor to bitterness. While its specific signaling pathways remain to be fully elucidated, the well-established roles of its constituent amino acids in pathways such as mTOR signaling provide a fertile ground for future investigation.

The methodologies outlined in this guide provide a robust framework for the accurate quantification of this compound, which is essential for further exploring its natural occurrence, bioavailability, and physiological effects. Future research should focus on:

-

Comprehensive Quantification: Establishing a detailed profile of this compound concentrations in a wider variety of foods and biological tissues.

-

Bioavailability Studies: Determining the extent to which dietary this compound is absorbed intact and reaches target tissues.

-

Receptor Deorphanization: Investigating the full spectrum of receptors that this compound interacts with, beyond the known bitter taste receptors.

-

Elucidation of Signaling Pathways: Directly investigating the intracellular signaling cascades activated by this compound to understand its molecular mechanisms of action.

A deeper understanding of the natural occurrence and biological functions of this compound holds promise for applications in food science, nutrition, and potentially, the development of novel therapeutic agents.

References

- 1. Investigating the Short Peptidome Profile of Italian Dry-Cured Ham at Different Processing Times by High-Resolution Mass Spectrometry and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

An In-Depth Review of H-Phe-Ile-OH: From Fundamental Properties to a Broader Biological Context

An Introduction to the Dipeptide H-Phe-Ile-OH

Physicochemical Properties of this compound

A summary of the fundamental physicochemical properties of this compound is presented in the table below. This information is compiled from various chemical databases and provides a foundational understanding of the molecule.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂N₂O₃ | PubChem |

| Molecular Weight | 278.35 g/mol | PubChem |

| CAS Number | 22951-94-6 | PubChem |

| Appearance | Solid (predicted) | PubChem |

| Water Solubility | Predicted to be soluble | PubChem |

| IUPAC Name | (2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoic acid | PubChem |

Synthesis of this compound

While specific protocols for the synthesis of this compound are not extensively documented, its production can be achieved through established methods of peptide synthesis. These methods are broadly categorized into chemical and enzymatic approaches.

Chemical Synthesis

The primary method for chemical peptide synthesis is Solid-Phase Peptide Synthesis (SPPS), a technique that revolutionized peptide science.[1]

Experimental Protocol: General Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: An insoluble polymer resin, typically functionalized with an appropriate linker, serves as the solid support.

-

First Amino Acid Attachment: The C-terminal amino acid (in this case, Isoleucine with its amino group protected) is covalently attached to the resin.

-

Deprotection: The protecting group on the amino terminus of the attached isoleucine is removed.

-

Peptide Bond Formation (Coupling): The next amino acid (Phenylalanine, with its amino group protected) is activated and added to the reaction vessel, where it couples to the free amino group of the resin-bound isoleucine.

-

Wash: The resin is washed to remove excess reagents and byproducts.

-

Repeat Cycle: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired sequence.

-

Cleavage: Once the peptide chain is complete, it is cleaved from the resin support, and all side-chain protecting groups are removed.

-

Purification: The crude peptide is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

A generalized workflow for solid-phase peptide synthesis is depicted below.

Enzymatic Synthesis

Enzymatic peptide synthesis offers a more environmentally friendly alternative to chemical methods. This approach utilizes enzymes, such as proteases, to catalyze the formation of peptide bonds. The reaction can be controlled by altering conditions like pH and the presence of organic cosolvents to favor synthesis over hydrolysis.[2]

Experimental Protocol: General Enzymatic Dipeptide Synthesis

-

Substrate Preparation: The carboxyl group of one amino acid (e.g., Phenylalanine) is typically esterified or amidated, while the amino group of the second amino acid (e.g., Isoleucine) remains free.

-

Enzyme Selection: A suitable protease (e.g., papain, thermolysin) is chosen based on its specificity for the amino acid substrates.

-

Reaction Setup: The amino acid derivatives are dissolved in an appropriate buffer system, often with an organic cosolvent to shift the equilibrium towards synthesis.

-

Enzymatic Reaction: The enzyme is added to the substrate solution, and the reaction is incubated under controlled temperature and pH.

-

Reaction Termination: The reaction is stopped, often by heat inactivation of the enzyme or by changing the pH.

-

Product Isolation and Purification: The dipeptide product is isolated from the reaction mixture and purified, for example, by chromatography.

This compound in a Biological Context

A Product of Protein Degradation

In biological systems, this compound is recognized as a metabolite.[3] Dipeptides and tripeptides are the final products of protein digestion by proteases and peptidases in the gastrointestinal tract. These small peptides are then absorbed by intestinal cells, where they are either further broken down into individual amino acids or transported into the bloodstream.[4] The general process of protein degradation is illustrated in the diagram below.

Potential Biological Activities

While direct evidence for the specific biological activity of this compound is scarce, the broader class of dipeptides is known to possess various physiological functions.[5] Bioactive peptides derived from food proteins can exhibit a range of effects, including antihypertensive, antioxidant, and immunomodulatory activities.[6][7] The specific activity of a dipeptide is determined by its amino acid composition and sequence.

The constituent amino acids of this compound, phenylalanine and isoleucine, are both essential amino acids with crucial roles in the body.

-

Phenylalanine is a precursor for the synthesis of tyrosine and subsequently the catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine).

-

Isoleucine is a branched-chain amino acid (BCAA) involved in muscle metabolism, energy regulation, and hemoglobin synthesis.[8]

It is plausible that this compound could have biological effects related to the functions of its constituent amino acids or that it may interact with specific cellular targets. However, without dedicated research, any proposed functions remain speculative. One vendor of this compound suggests it may be a potential biomarker for endometriosis, though the primary research supporting this claim is not provided.[9]

Conclusion and Future Directions

This compound is a well-defined dipeptide from a chemical standpoint, and its presence as a metabolite in biological systems is acknowledged. However, a significant knowledge gap exists regarding its specific biological functions. The discovery and research history of this particular dipeptide are not well-documented in publicly accessible scientific literature.

Future research could focus on several key areas to elucidate the role of this compound:

-

Screening for Biological Activity: this compound could be included in screens for various biological activities, such as enzyme inhibition, receptor binding, or antimicrobial effects.

-

Metabolomics Studies: Advanced metabolomics techniques could be employed to quantify the levels of this compound in different tissues and biological fluids under various physiological and pathological conditions to identify potential roles as a biomarker.

-

Mechanism of Action Studies: If a biological activity is identified, further research would be needed to determine the underlying molecular mechanisms, including the identification of cellular targets and signaling pathways.

References

- 1. biolife-science.com [biolife-science.com]

- 2. US4935355A - Preparation of dipeptides - Google Patents [patents.google.com]

- 3. Human Metabolome Database: Showing metabocard for Phenylalanylisoleucine (HMDB0028998) [hmdb.ca]

- 4. Protein hydrolysates in sports nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Research of Bioactive Peptides in Foods [mdpi.com]

- 8. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS 22951-94-6: L-Phenylalanyl-L-isoleucine | CymitQuimica [cymitquimica.com]

The Intracellular Journey of Phenylalanyl-Isoleucine: A Technical Guide to its Cellular Processing and Functional Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylalanyl-Isoleucine (Phe-Ile) is a dipeptide composed of the essential amino acids Phenylalanine and Isoleucine. While not a primary signaling molecule in its own right, its significance in cellular processes lies in its role as a key transportable unit of these crucial amino acids. This technical guide delves into the cellular uptake, metabolic fate, and the subsequent physiological roles of its constituent amino-axids, providing a comprehensive overview for researchers and drug development professionals. We will explore the transport mechanisms, enzymatic breakdown, and the downstream signaling pathways influenced by the release of Phenylalanine and Isoleucine, supported by experimental methodologies and quantitative data.

Introduction

Dipeptides are the primary products of protein digestion that are absorbed from the small intestine. Phenylalanyl-Isoleucine (Phe-Ile) is a hydrophobic dipeptide that serves as an efficient vehicle for the delivery of Phenylalanine and Isoleucine to cells.[1] Understanding the cellular processes involving Phe-Ile is critical for research in nutrition, metabolism, and drug delivery, as the bioavailability of these amino acids is fundamental to numerous physiological functions. This guide will provide a detailed examination of the lifecycle of Phe-Ile within the cell, from its transport across the cell membrane to the functional roles of its constituent amino acids.

Cellular Uptake of Phenylalanyl-Isoleucine

The primary mechanism for the cellular uptake of Phe-Ile is through the action of peptide transporters, most notably the Peptide Transporter 1 (PEPT1).[2] PEPT1 is a high-capacity, low-affinity, proton-coupled transporter predominantly expressed in the apical membrane of intestinal enterocytes and in the proximal tubules of the kidneys.[2]

The PEPT1 Transport System

PEPT1 facilitates the transport of a vast array of di- and tripeptides against a concentration gradient by utilizing the electrochemical proton gradient across the cell membrane.[3] This process is independent of sodium ions.[4] The transporter exhibits broad substrate specificity, accommodating dipeptides with varying side chains, including the hydrophobic residues of Phenylalanine and Isoleucine.

A diagram illustrating the PEPT1-mediated transport of Phenylalanyl-Isoleucine is provided below:

Intracellular Metabolism of Phenylalanyl-Isoleucine

Upon entering the cell, Phe-Ile is rapidly hydrolyzed by intracellular peptidases into its constituent amino acids, Phenylalanine and Isoleucine.[5] This enzymatic cleavage is the primary fate of the dipeptide, ensuring a supply of these essential amino acids for various cellular processes.

Enzymatic Hydrolysis

Cytosolic peptidases, such as dipeptidyl peptidase III (DPP III), are responsible for the cleavage of the peptide bond in dipeptides.[6] The hydrolysis of Phe-Ile releases free L-Phenylalanine and L-Isoleucine into the cytoplasm.

The metabolic pathway of Phenylalanyl-Isoleucine is depicted in the following diagram:

Functional Roles of Phenylalanine and Isoleucine

The biological significance of Phe-Ile is realized through the functions of its constituent amino acids.

Phenylalanine

Phenylalanine is an essential aromatic amino acid that serves as a precursor for the synthesis of tyrosine, which in turn is a precursor for the synthesis of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine.[7] Phenylalanine also plays a role in signaling pathways, notably the mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[8] Recent studies have also implicated L-Phenylalanine in the activation of certain orphan G protein-coupled receptors (GPCRs).[9][10]

A simplified representation of Phenylalanine's role in signaling is shown below:

Isoleucine

Isoleucine is a branched-chain amino acid (BCAA) that is critical for muscle metabolism, immune function, and the regulation of energy homeostasis.[7] Like other BCAAs, Isoleucine can activate the mTOR signaling pathway, thereby promoting protein synthesis.[11] It also serves as a substrate for the synthesis of succinyl-CoA, an intermediate in the citric acid cycle, linking it directly to cellular energy production.[12]

Quantitative Data

While direct quantitative data for Phenylalanyl-Isoleucine's signaling effects are scarce due to its rapid intracellular hydrolysis, data for related processes are available.

| Parameter | Value | Organism/System | Reference |

| PEPT1 Substrate Affinity (Km) | |||

| Glycylsarcosine | 0.5 - 1.5 mM | Human Intestinal Caco-2 cells | [2] |

| Cephalexin | 1.3 mM | Human Intestinal Caco-2 cells | [13] |

| Amino Acid Concentrations | |||

| Phenylalanine (Plasma) | 50 - 70 µM | Human | [14] |

| Isoleucine (Plasma) | 50 - 90 µM | Human | [14] |

Experimental Protocols

Protocol for Measuring Dipeptide Uptake in Cell Culture

This protocol provides a general framework for quantifying the uptake of dipeptides like Phe-Ile into cultured cells.

Objective: To measure the rate of Phenylalanyl-Isoleucine uptake by a specific cell line (e.g., Caco-2).

Materials:

-

Cultured cells grown on permeable supports (e.g., Transwell inserts)

-

Phenylalanyl-Isoleucine

-

Radiolabeled Phenylalanyl-[3H]-Isoleucine or a suitable fluorescently tagged analog

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 6.0)

-

Wash buffer (ice-cold PBS)

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation counter or fluorescence plate reader

-

Protein assay kit (e.g., BCA)

Procedure:

-

Cell Culture: Grow cells to confluency on permeable supports to form a polarized monolayer.

-

Preparation: Wash the cell monolayers twice with pre-warmed uptake buffer.

-

Uptake Assay:

-

Prepare uptake solutions containing a known concentration of Phe-Ile and a tracer amount of radiolabeled or fluorescently tagged Phe-Ile in uptake buffer.

-

Add the uptake solution to the apical side of the cell monolayer.

-

Incubate for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.

-

-

Termination of Uptake:

-

At each time point, rapidly aspirate the uptake solution.

-

Immediately wash the monolayers three times with ice-cold wash buffer to remove extracellular dipeptide.

-

-

Cell Lysis:

-

Add cell lysis buffer to each well and incubate to lyse the cells.

-

-

Quantification:

-

For radiolabeled dipeptides, transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

For fluorescently tagged dipeptides, measure the fluorescence of the cell lysate using a fluorescence plate reader.

-

-

Protein Normalization:

-

Use a portion of the cell lysate to determine the total protein concentration using a protein assay.

-

-

Data Analysis:

-

Calculate the uptake rate as nmol of dipeptide per mg of protein per minute.

-

Plot uptake versus time to determine the initial rate of transport.

-

A workflow for this experimental protocol is visualized below:

Conclusion

Phenylalanyl-Isoleucine is a pivotal dipeptide in cellular nutrition, acting as an efficient carrier for the essential amino acids Phenylalanine and Isoleucine. Its primary role in cellular processes is mediated through its rapid uptake by peptide transporters like PEPT1 and subsequent hydrolysis to release its constituent amino acids. While Phe-Ile itself does not appear to function as a direct signaling molecule, the liberated Phenylalanine and Isoleucine are integral to a multitude of cellular functions, including protein synthesis, neurotransmitter production, and the regulation of key metabolic signaling pathways such as mTOR. A thorough understanding of the cellular transport and metabolism of dipeptides like Phe-Ile is crucial for advancing research in cellular physiology, nutrition, and for the rational design of peptide-based drugs and delivery systems. Future research should aim to further elucidate the regulation of dipeptide transporters and the intricate interplay between dipeptide metabolism and cellular signaling networks.

References

- 1. Human Metabolome Database: Showing metabocard for Phenylalanylisoleucine (HMDB0028998) [hmdb.ca]

- 2. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 3. Transcriptional and functional regulation of the intestinal peptide transporter PEPT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PEPT1-mediated uptake of dipeptides enhances the intestinal absorption of amino acids via transport system b(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Demystifying DPP III Catalyzed Peptide Hydrolysis—Computational Study of the Complete Catalytic Cycle of Human DPP III Catalyzed Tynorphin Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. mdpi.com [mdpi.com]

- 9. mta.scholaris.ca [mta.scholaris.ca]

- 10. mta.scholaris.ca [mta.scholaris.ca]

- 11. Frontiers | Effects of branched-chain amino acids on the muscle–brain metabolic axis: enhancing energy metabolism and neurological functions, and endurance exercise in aging-related conditions [frontiersin.org]

- 12. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 13. Genetic variants of the human dipeptide transporter PEPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to H-Phe-Ile-OH (Phenylalanyl-Isoleucine) Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of the dipeptide H-Phe-Ile-OH, also known as Phenylalanyl-Isoleucine. Despite its simple structure, a thorough review of publicly available scientific literature reveals a significant scarcity of in-depth studies on its specific biological activities. This compound is recognized as a metabolite formed during protein digestion and is commercially available as a research chemical.[1][2] This guide summarizes the known physicochemical properties of this compound and, in the absence of direct experimental data, proposes a potential biological role as a bitter taste receptor agonist based on studies of similar dipeptides. Detailed hypothetical experimental protocols for investigating this activity are provided, alongside visualizations of the relevant signaling pathway, to facilitate future research into this understudied molecule.

Introduction

This compound is a dipeptide composed of the amino acids L-phenylalanine and L-isoleucine.[1][2] Dipeptides are known to possess various biological activities, including roles as signaling molecules and modulators of taste.[3][4] While individual amino acids like L-phenylalanine and L-isoleucine have been studied for their roles in metabolic regulation and taste perception, the specific functions of the dipeptide this compound remain largely unexplored.[5] This guide aims to consolidate the existing information on this compound and to provide a framework for future investigation into its potential biological effects, with a particular focus on its hypothetical role as a bitter taste receptor agonist.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from publicly accessible chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂N₂O₃ | PubChem[2] |

| Molecular Weight | 278.35 g/mol | PubChem[2] |

| IUPAC Name | (2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoic acid | PubChem[2] |

| Synonyms | Phenylalanyl-Isoleucine, Phe-Ile, FI dipeptide | PubChem[2] |

| CAS Number | 22951-94-6 | PubChem[2] |

| Predicted XLogP3 | -1.3 | PubChem[2] |

Table 1: Physicochemical Properties of this compound

Potential Biological Activity: Bitter Taste Receptor Agonism

While no studies have directly reported the biological activity of this compound, research on other di- and tripeptides suggests a potential role as an agonist for bitter taste receptors (T2Rs), a class of G-protein coupled receptors (GPCRs).[3] Specifically, the human bitter taste receptor T2R1 has been shown to be activated by various dipeptides and tripeptides.[3] Given that both phenylalanine and isoleucine are known to contribute to bitter taste, it is plausible that the dipeptide this compound could also activate T2R1 or other T2Rs.[5]

The activation of T2R1 by a ligand initiates a canonical GPCR signaling cascade, leading to the perception of bitterness. A diagram of this proposed signaling pathway is presented below.

Caption: Proposed T2R1 signaling pathway upon activation by this compound.

Quantitative Data

As of the date of this publication, there is no publicly available quantitative data on the biological activity of this compound. Table 2 is provided as a template for future studies to populate. The EC₅₀ value, which represents the concentration of a ligand that induces a response halfway between the baseline and maximum, is a key metric for quantifying agonist potency.

| Receptor | Agonist | Assay Type | Cell Line | EC₅₀ (µM) | Reference |

| T2R1 | This compound | Calcium Imaging | HEK293T | Not Available | - |

Table 2: Quantitative Data on this compound Activity (Hypothetical)

For context, a study on di- and tripeptide activation of T2R1 reported EC₅₀ values for other peptides. For example, the tripeptide Phe-Phe-Phe (FFF) was found to be a potent activator of T2R1 with an EC₅₀ value in the micromolar range.[3]

Experimental Protocols

The following sections detail a hypothetical experimental workflow for investigating the potential agonist activity of this compound on the T2R1 receptor. This protocol is based on established methods for studying T2R activation.[3][6]

A detailed protocol for the chemical synthesis of this compound would follow standard solid-phase peptide synthesis (SPPS) methodologies.[7] A general workflow is outlined below.

Caption: General workflow for the solid-phase synthesis of this compound.

This protocol describes how to measure the activation of the T2R1 receptor by this compound in a heterologous expression system.

Materials:

-

HEK293T cells

-

T2R1 expression vector

-

Lipofectamine 2000 or similar transfection reagent

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Fluo-4 AM calcium indicator dye

-

This compound (synthesized and purified)

-

Dextromethorphan (positive control for T2R1 activation)

-

96-well black-walled, clear-bottom plates

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in supplemented DMEM at 37°C and 5% CO₂.

-

Seed cells into 96-well plates at a density that will result in 80-90% confluency at the time of the assay.

-

Transfect cells with the T2R1 expression vector using a suitable transfection reagent according to the manufacturer's instructions. Use an empty vector as a mock transfection control.

-

Incubate for 24-48 hours post-transfection.

-

-

Calcium Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM.

-

Remove the culture medium from the cells and wash with a physiological salt solution.

-

Add the Fluo-4 AM loading buffer to each well and incubate for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Calcium Imaging:

-

Place the 96-well plate in a fluorescence plate reader.

-

Set the excitation and emission wavelengths appropriate for Fluo-4 (e.g., 494 nm and 516 nm, respectively).

-

Record a baseline fluorescence reading for a set period.

-

Automatically inject a solution of this compound at various concentrations into the wells.

-

Continue to record fluorescence to measure the change in intracellular calcium concentration.

-

Include wells with a known T2R1 agonist (dextromethorphan) as a positive control and buffer alone as a negative control.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after ligand addition.

-

Normalize the response to the maximum response observed with the positive control.

-

Plot the normalized response against the log of the this compound concentration.

-

Fit the data to a dose-response curve to determine the EC₅₀ value.

-

Caption: Workflow for the T2R1 activation assay using calcium imaging.

Conclusion and Future Directions

The dipeptide this compound represents a molecule with currently uncharacterized biological activity. Based on the known properties of its constituent amino acids and related dipeptides, a plausible hypothesis is its function as a bitter taste receptor agonist. This technical guide provides a foundation for researchers to begin exploring this possibility by outlining the necessary background information and detailed, albeit hypothetical, experimental protocols. Future studies should focus on the synthesis and purification of this compound, followed by its screening against a panel of T2R receptors to identify specific interactions. Should this compound be found to be a potent T2R agonist, further research into its physiological roles, particularly in the context of food science and metabolic signaling, would be warranted. The lack of current data presents a clear opportunity for novel research in the field of peptide biology.

References

- 1. researchgate.net [researchgate.net]

- 2. L-Phenylalanyl-L-isoleucine | C15H22N2O3 | CID 7010566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bitter taste receptor T2R1 is activated by dipeptides and tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular basis of bitter taste: the T2R family of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bitter-Tasting Amino Acids l-Arginine and l-Isoleucine Differentially Regulate Proton Secretion via T2R1 Signaling in Human Parietal Cells in Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural Basis of Activation of Bitter Taste Receptor T2R1 and Comparison with Class A G-protein-coupled Receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Predicted Protein Interactions of H-Phe-Ile-OH: A Technical Guide

Affiliation: Google Research

Abstract

H-Phe-Ile-OH (Phenylalanyl-Isoleucine) is a dipeptide composed of the essential amino acids Phenylalanine and Isoleucine. As a product of protein digestion and catabolism, its primary interactions within a biological system are predicted to involve membrane transporters for cellular uptake and cytosolic peptidases for hydrolysis.[1] Furthermore, the dipeptide or its constituent amino acids may engage with signaling pathways that regulate metabolic processes. This technical guide synthesizes the predicted protein interactions of this compound, providing detailed experimental protocols for their validation and summarizing expected quantitative data based on the known behavior of similar hydrophobic dipeptides.

Introduction

This compound, or Phenylalanyl-Isoleucine, is a dipeptide formed from the covalent linkage of L-Phenylalanine and L-Isoleucine via a peptide bond.[1] It is naturally generated during the breakdown of dietary and endogenous proteins.[1] The biological fate and activity of such dipeptides are largely determined by their interactions with specific proteins. The principal interactions involve transport across cellular membranes, enzymatic cleavage, and potential modulation of signaling cascades. Due to the hydrophobic nature of both the Phenylalanine and Isoleucine side chains, this compound is expected to interact with proteins that have an affinity for bulky, nonpolar substrates.

Predicted Protein Interactions

The primary interactions of this compound can be categorized into transport, enzymatic hydrolysis, and signal transduction.

Membrane Transport: Peptide Transporter 1 (PEPT1)

The predominant mechanism for the absorption of di- and tripeptides from the intestinal lumen is via the Peptide Transporter 1 (PEPT1), a member of the Solute Carrier (SLC) family 15 (SLC15A1).[2][3] PEPT1 is a low-affinity, high-capacity transporter that co-transports peptides with protons (H+) down an electrochemical gradient.[4]

-

Mechanism: The transport is driven by a proton gradient maintained by the Na+/H+ exchanger on the apical membrane of intestinal epithelial cells.[4]

-

Substrate Specificity: PEPT1 has a broad substrate specificity but shows a preference for dipeptides with hydrophobic side chains.[5] Given that both Phenylalanine and Isoleucine are hydrophobic amino acids, this compound is a prime candidate for high-affinity binding and efficient transport by PEPT1.[5]

Enzymatic Hydrolysis: Cytosolic Peptidases

Once transported into the cell, dipeptides are rapidly hydrolyzed into their constituent amino acids by cytosolic peptidases.[6] This prevents the accumulation of the dipeptide and releases the amino acids for cellular processes like protein synthesis or energy metabolism. While specific peptidases for the Phe-Ile bond are not detailed in broad literature, various cytosolic aminopeptidases exhibit broad specificity and are responsible for the final steps of protein degradation.[6][7] These enzymes cleave the N-terminal amino acid from a peptide.

Signal Transduction

Dipeptides and their constituent amino acids can act as signaling molecules.

-

Cholecystokinin (B1591339) (CCK) Secretion: L-Phenylalanine is a known secretagogue for the gut hormone cholecystokinin (CCK) from enteroendocrine cells.[8][9] This action is mediated by the Calcium-Sensing Receptor (CaR), a G-protein coupled receptor that can be activated by amino acids.[9] It is highly probable that this compound, or its cleaved Phenylalanine component, stimulates CCK secretion through this pathway. CCK plays crucial roles in digestion, satiety, and gallbladder contraction.[10]

-

mTOR Signaling: Amino acids are critical regulators of the mTOR (mammalian Target of Rapamycin) signaling pathway, a central controller of cell growth, proliferation, and metabolism.[11][12] Following hydrolysis of this compound, the released Phenylalanine and Isoleucine would contribute to the intracellular amino acid pool that activates mTORC1, leading to downstream effects like the promotion of protein synthesis.[12]

Quantitative Data Summary

Direct quantitative data for this compound is sparse in the literature. The following tables present expected values based on data for structurally similar hydrophobic dipeptides and general peptidase activity. These values serve as a benchmark for experimental validation.

Table 1: Predicted Binding Affinity of this compound for Peptide Transporter 1 (PEPT1)

| Parameter | Predicted Value | Method | Reference Compound(s) |

| Ki (Inhibition Constant) | 0.1 - 0.5 mM | Competitive Inhibition Assay | H-Tyr-Ser-OH (Ki = 0.14 mM)[13] |

Ki values in this range are considered high affinity for PEPT1.[3]

Table 2: Predicted Kinetic Parameters for Cytosolic Peptidase Hydrolysis of this compound

| Parameter | Predicted Value | Method | Comments |

| Km (Michaelis Constant) | 0.2 - 2.0 mM | Enzyme Kinetic Assay | Represents typical affinity for dipeptide substrates. |

| kcat (Turnover Number) | 5 - 50 s-1 | Enzyme Kinetic Assay | Represents typical catalytic efficiency. |

Signaling Pathways

Proposed CCK Secretion Pathway

This compound or free Phenylalanine in the gut lumen is predicted to bind to the Calcium-Sensing Receptor (CaR) on the surface of enteroendocrine I-cells. This initiates a G-protein coupled signaling cascade, leading to an increase in intracellular calcium, which triggers the secretion of CCK into the bloodstream.

Predicted mTOR Signaling Activation

Following transport and hydrolysis, the resulting intracellular amino acids, particularly Isoleucine (a branched-chain amino acid), signal to the mTORC1 complex. This activation relieves the inhibition on protein synthesis by phosphorylating targets like 4E-BP1, promoting cell growth and proliferation.

Experimental Protocols

The following protocols describe methods to validate the predicted interactions of this compound.

Protocol 1: Caco-2 Cell Transwell Permeability Assay

This assay uses a Caco-2 cell monolayer, which differentiates into a polarized epithelial barrier mimicking the human intestine, to measure the transport rate of the dipeptide.[14]

Objective: To determine the apparent permeability coefficient (Papp) of this compound across an in vitro model of the intestinal epithelium.

Materials:

-

Caco-2 cells

-

Transwell® permeable supports (0.4 µm pore size)

-

Dulbecco's Modified Eagle Medium (DMEM) with supplements

-

Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.0

-

This compound standard

-

LC-MS/MS system for quantification

Methodology:

-

Cell Culture: Seed Caco-2 cells onto Transwell inserts at a density of 2 x 105 cells/cm2.[14] Culture for 21 days, changing the medium every 2-3 days, to allow for monolayer formation and differentiation.[15]

-

Monolayer Integrity Test: Measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer confluence and integrity. A TEER value >250 Ω·cm2 is typically acceptable.

-

Transport Experiment (Apical to Basolateral): a. Wash the monolayer twice with pre-warmed HBSS (pH 7.4). b. Add HBSS (pH 7.4) to the basolateral (BL) compartment and HBSS (pH 6.0, to simulate the gut lumen and provide a proton gradient) to the apical (AP) compartment. Incubate for 30 minutes at 37°C.[14] c. Remove the apical solution and replace it with a solution of this compound (e.g., 1 mM) in HBSS (pH 6.0). d. At designated time points (e.g., 15, 30, 60, 90, 120 minutes), collect samples from the BL compartment and replace the volume with fresh HBSS (pH 7.4).

-

Sample Analysis: Quantify the concentration of this compound in the BL samples using a validated LC-MS/MS method.

-

Calculation: Calculate the Papp value using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration in the AP compartment.

Protocol 2: Competitive Inhibition Assay for PEPT1 Binding Affinity (Ki)

This assay determines the binding affinity of this compound by measuring its ability to compete with a known, radiolabeled PEPT1 substrate.[13]

Objective: To determine the inhibition constant (Ki) of this compound for the PEPT1 transporter.

Materials:

-

Cells stably expressing human PEPT1 (e.g., MDCK/hPEPT1 or Caco-2 cells).

-

[14C]Gly-Sar (radiolabeled PEPT1 substrate).

-

This compound (the competitor).

-

Uptake buffer (e.g., HBSS, pH 6.0).

-

Scintillation counter and fluid.

Methodology:

-

Cell Seeding: Plate PEPT1-expressing cells in 24-well plates and grow to confluence.

-

Assay Preparation: Wash cells twice with uptake buffer.

-

Competition Reaction: a. Prepare solutions containing a fixed concentration of [14C]Gly-Sar (e.g., 20 µM, below its Km). b. To these solutions, add varying concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10, 100 mM). c. Add the reaction mixtures to the cells and incubate for a short period (e.g., 5-10 minutes) at 37°C to measure initial uptake rates.

-

Termination and Lysis: a. Stop the uptake by rapidly washing the cells with ice-cold buffer. b. Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: a. Plot the percentage of [14C]Gly-Sar uptake against the log concentration of this compound. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of [14C]Gly-Sar uptake). c. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) Where [S] is the concentration of [14C]Gly-Sar and Km is its Michaelis-Menten constant for PEPT1.

Conclusion

The dipeptide this compound is predicted to be a high-affinity substrate for the intestinal transporter PEPT1, subsequently undergoing rapid hydrolysis by cytosolic peptidases. The liberated Phenylalanine is a likely modulator of CCK secretion via the Calcium-Sensing Receptor, and both amino acids are expected to contribute to the activation of the mTOR metabolic pathway. The experimental protocols outlined in this guide provide a clear framework for researchers and drug development professionals to quantitatively assess these predicted interactions and elucidate the precise biological role of this dipeptide.

References

- 1. Human Metabolome Database: Showing metabocard for Phenylalanylisoleucine (HMDB0028998) [hmdb.ca]

- 2. Human PEPT1 pharmacophore distinguishes between dipeptide transport and binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The intestinal H+/peptide symporter PEPT1: structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterizing the Specificity and Co-operation of Aminopeptidases in the Cytosol and ER During MHC Class I antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteolytic Cleavage of a C-terminal Prosequence, Leading to Autoprocessing at the N Terminus, Activates Leucine Aminopeptidase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenylalanine-stimulated secretion of cholecystokinin is calcium dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Calcium-sensing receptor mediates phenylalanine-induced cholecystokinin secretion in enteroendocrine STC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biochemistry, Cholecystokinin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Distinct signaling events downstream of mTOR cooperate to mediate the effects of amino acids and insulin on initiation factor 4E-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Affinity and translocation relationships via hPEPT1 of H-X aa-Ser-OH dipeptides: evaluation of H-Phe-Ser-OH as a pro-moiety for ibuprofen and benzoic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Transportation of whey protein-derived peptides using Caco-2 cell model and identification of novel cholesterol-lowering peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro [frontiersin.org]

H-Phe-Ile-OH (Phenylalanyl-Isoleucine): A Technical Guide on its Putative Role in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Phe-Ile-OH, the dipeptide of L-Phenylalanine and L-Isoleucine, is cataloged as a metabolite resulting from the incomplete breakdown of dietary or endogenous proteins.[1] Despite the well-documented metabolic significance of its constituent amino acids, Phenylalanine and Isoleucine, the specific biological role and relevance of the this compound dipeptide in metabolic or signaling pathways remain largely uncharacterized in publicly available scientific literature. This technical guide synthesizes the current, limited understanding of this compound, and, in the absence of direct experimental evidence, proposes a hypothetical framework for its investigation. This includes detailed, model-based experimental protocols for studying its transport and metabolism, recommendations for quantitative data acquisition, and visualizations of these hypothetical processes to guide future research in this nascent area.

Introduction

Dipeptides, the smallest peptides, are intermediates in protein digestion and catabolism. While many are rapidly hydrolyzed to their constituent amino acids, some have been shown to possess distinct physiological or cell-signaling properties.[1] this compound is a simple dipeptide whose constituent amino acids are essential and play crucial roles in protein synthesis, neurotransmitter production (Phenylalanine), and muscle metabolism (Isoleucine). However, the dipeptide itself has not been a subject of extensive research, and thus its specific functions, if any, are not well-elucidated. This document aims to provide a foundational guide for researchers interested in exploring the potential metabolic significance of this compound.

Current State of Knowledge

Based on available data, this compound is recognized as a product of protein catabolism.[1] Its metabolic fate is presumed to be rapid hydrolysis into Phenylalanine and Isoleucine by peptidases in the intestinal brush border or within enterocytes following transport. There is currently no direct evidence to suggest that this compound has a specific receptor or acts as a signaling molecule in any known metabolic pathway.

Hypothetical Metabolic Pathway and Experimental Workflow

Given the lack of specific data for this compound, we can hypothesize its metabolic journey based on studies of other dipeptides. A likely scenario is its transport into intestinal epithelial cells via peptide transporters, followed by intracellular hydrolysis. The following diagrams illustrate this hypothetical workflow and metabolic fate.

Proposed Experimental Protocols

The following protocols are hypothetical and based on established methods for studying dipeptide transport and metabolism.

Synthesis and Purification of this compound

Standard solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids would be the method of choice. Post-synthesis, the dipeptide should be cleaved from the resin, deprotected, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the synthesized this compound should be confirmed by mass spectrometry (e.g., ESI-MS) and analytical HPLC.

Caco-2 Cell Culture

Caco-2 cells, a human colon adenocarcinoma cell line, are a well-established in vitro model for the intestinal barrier.

-

Cell Seeding: Seed Caco-2 cells onto Transwell permeable supports (e.g., 0.4 µm pore size) at a density of approximately 2 x 105 cells/cm2.

-

Cell Culture: Culture the cells in a suitable medium (e.g., DMEM with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a 5% CO2 atmosphere for 21 days to allow for differentiation into a polarized monolayer.

-

Monolayer Integrity: Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values above a predetermined threshold (e.g., 250 Ω·cm2) are suitable for transport studies.

Transepithelial Transport and Metabolism Assay

-

Preparation: Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

-

Initiation of Transport: Add the transport buffer containing a known concentration of purified this compound (e.g., 1 mM) to the apical (AP) chamber. Add fresh transport buffer to the basolateral (BL) chamber.

-

Sampling: At various time points (e.g., 15, 30, 60, 90, and 120 minutes), collect samples from both the AP and BL chambers.

-

Cell Lysis: At the final time point, wash the cell monolayer with ice-cold PBS and lyse the cells to analyze intracellular concentrations.

-

Sample Analysis: Analyze the concentrations of this compound, Phenylalanine, and Isoleucine in all samples using a validated LC-MS/MS method.

LC-MS/MS Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be developed and validated for the simultaneous quantification of this compound, Phenylalanine, and Isoleucine in the experimental matrices. This would involve optimizing chromatographic separation and mass spectrometric detection parameters (e.g., precursor and product ions, collision energy).

Quantitative Data Presentation

While no specific quantitative data for this compound is available in the literature, the following table outlines the key parameters that should be determined from the proposed experiments.

| Parameter | Description | Hypothetical Value (for illustration) | Importance |

| Apparent Permeability Coefficient (Papp) | A measure of the rate of transport of this compound across the Caco-2 monolayer. | 1.0 x 10-6 cm/s | Indicates the efficiency of intestinal absorption of the intact dipeptide. |

| Hydrolysis Rate Constant (khyd) | The rate at which this compound is broken down into its constituent amino acids in the cell lysate. | 0.5 min-1 | Determines the intracellular stability of the dipeptide. |

| Michaelis-Menten Constant (Km) | The substrate concentration at which the transport or hydrolysis rate is half of Vmax. | 5 mM | Characterizes the affinity of the transporter or enzyme for this compound. |

| Maximum Velocity (Vmax) | The maximum rate of transport or hydrolysis at saturating substrate concentrations. | 100 nmol/min/mg protein | Defines the capacity of the transport or enzymatic system. |

Conclusion and Future Directions

The dipeptide this compound is currently understood as a transient intermediate of protein metabolism with no specifically defined role in metabolic pathways. The lack of dedicated research on this molecule presents an opportunity for novel investigations. The experimental framework proposed in this guide, utilizing Caco-2 cell models and modern analytical techniques like LC-MS/MS, provides a clear path for elucidating the transport kinetics and metabolic stability of this compound. Future studies could also explore its potential as a biomarker in metabolic disorders or investigate its effects on cellular metabolism in various cell types. Such research is essential to move beyond its current classification and determine if this compound has any unappreciated biological significance.

References

Methodological & Application

H-Phe-Ile-OH solid-phase peptide synthesis protocol

An Application Note on the Solid-Phase Synthesis of H-Phe-Ile-OH

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the routine construction of peptide chains in a controlled, stepwise manner. The most prevalent strategy, Fmoc/tBu chemistry, involves the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection. This method offers the advantage of milder reaction conditions compared to older Boc-based strategies.[1] The peptide is assembled on a solid polymeric support, which simplifies the purification process as excess reagents and by-products are removed by simple filtration and washing.[2][3]

This document provides a detailed protocol for the manual solid-phase synthesis of the dipeptide this compound (Phenylalanine-Isoleucine) using Fmoc chemistry. The synthesis will be conducted on a 2-chlorotrityl chloride (2-CTC) resin, which is particularly suitable for producing peptides with a C-terminal carboxylic acid, as the peptide can be cleaved under very mild acidic conditions.[4][5]

Materials and Reagents

| Material/Reagent | Grade | Supplier Example |

| 2-Chlorotrityl chloride resin (100-200 mesh) | Synthesis Grade | Sigma-Aldrich, Bachem |

| Fmoc-Ile-OH | Synthesis Grade | Sigma-Aldrich, Bachem |

| Fmoc-Phe-OH | Synthesis Grade | Sigma-Aldrich, Bachem |

| N,N'-Diisopropylethylamine (DIPEA) | Peptide Synthesis | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis | Sigma-Aldrich |

| Piperidine (B6355638) | ACS Reagent | Sigma-Aldrich |

| Methanol (B129727) (MeOH) | Anhydrous | Sigma-Aldrich |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Peptide Synthesis | Sigma-Aldrich, Bachem |

| HOBt (Hydroxybenzotriazole) | Peptide Synthesis | Sigma-Aldrich, Bachem |

| Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich |

| Triisopropylsilane (TIPS) | 98% | Sigma-Aldrich |

| Diethyl ether | Anhydrous | Sigma-Aldrich |

Experimental Protocols

This protocol outlines the synthesis of this compound on a 0.1 mmol scale.

Resin Preparation and Loading of First Amino Acid (Fmoc-Ile-OH)

The first amino acid is anchored to the 2-chlorotrityl chloride resin. This resin type is sensitive to moisture, so anhydrous conditions are recommended.[6]

-

Resin Swelling : Place 2-chlorotrityl chloride resin (approx. 150 mg, assuming a substitution of ~0.67 mmol/g) into a peptide synthesis vessel. Swell the resin in anhydrous DCM (5 mL) for at least 30 minutes with gentle agitation.[4][7]

-

Amino Acid Preparation : In a separate vial, dissolve Fmoc-Ile-OH (2 equivalents based on resin substitution) and DIPEA (4 equivalents) in anhydrous DCM (3 mL).[8]

-

Loading : Drain the DCM from the swelled resin. Add the Fmoc-Ile-OH/DIPEA solution to the resin. Agitate the mixture for 1-2 hours at room temperature.[8][9]

-

Capping : To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v; 5 mL) to the resin and agitate for 30-45 minutes.[4][7]

-

Washing : Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). The resin is now ready for peptide chain elongation.

Peptide Chain Elongation: Synthesis Cycle for Fmoc-Phe-OH

The synthesis cycle consists of two main steps: Nα-Fmoc deprotection and coupling of the next amino acid. This cycle is repeated for each amino acid in the sequence.

-

Wash the resin with DMF (3x).

-

Add a 20% (v/v) solution of piperidine in DMF (5 mL) to the resin.[1][4]

-

Agitate for 5-7 minutes.[4] Drain the solution.

-

Repeat the piperidine treatment for another 5-7 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.[4]

-

Amino Acid Activation : In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF (3 mL). HBTU and HOBt are used to create a highly reactive ester, which facilitates efficient peptide bond formation while minimizing racemization.[10][11]

-

Coupling Reaction : Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring (Optional) : The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (colorless or yellow beads) indicates a complete reaction.[3]

-

Washing : Drain the coupling solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

Final Fmoc Deprotection

After the final amino acid (Fmoc-Phe-OH) has been coupled, the terminal Fmoc group must be removed.

-

Perform the Fmoc deprotection step as described in Section 2a .

-

After deprotection, wash the resin thoroughly with DMF (5x), followed by DCM (5x), and finally methanol (3x) to shrink the resin.[5]

-

Dry the peptidyl-resin under high vacuum for at least 4 hours.[5]

Cleavage and Final Deprotection

This final step cleaves the completed peptide from the resin support.

-

Cleavage Cocktail Preparation : Prepare a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5, v/v/v). TIPS is included as a scavenger to prevent side reactions.

-

Cleavage Reaction : Add the cleavage cocktail (5 mL) to the dried peptidyl-resin in a sealed vessel. Agitate gently for 2-3 hours at room temperature.[4]

-

Peptide Precipitation : Filter the resin and collect the filtrate into a cold centrifuge tube. Add 8-10 volumes of cold diethyl ether to the filtrate to precipitate the crude peptide.[6]

-

Isolation : Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether.

-

Washing : Wash the peptide pellet with cold diethyl ether (2x) to remove residual scavengers and cleavage by-products.

-

Drying : Dry the crude peptide pellet under vacuum. The resulting white solid can then be purified by reverse-phase HPLC.

Quantitative Data Summary

| Step | Reagent/Solvent | Equivalents (relative to resin loading) | Volume/Amount (0.1 mmol scale) | Reaction Time |

| Resin Loading | Fmoc-Ile-OH | 2 eq. | 0.2 mmol | 1-2 hours |

| DIPEA | 4 eq. | 0.4 mmol | 1-2 hours | |

| Capping | DCM/MeOH/DIPEA (17:2:1) | - | 5 mL | 30-45 min |

| Fmoc Deprotection | 20% Piperidine in DMF | - | 5 mL | 2 x 5-7 min |

| Coupling | Fmoc-Phe-OH | 3 eq. | 0.3 mmol | 1-2 hours |

| HBTU | 2.9 eq. | 0.29 mmol | 1-2 hours | |

| HOBt | 3 eq. | 0.3 mmol | 1-2 hours | |

| DIPEA | 6 eq. | 0.6 mmol | 1-2 hours | |

| Cleavage | TFA/TIPS/H₂O (95:2.5:2.5) | - | 5 mL | 2-3 hours |

Workflow Visualization

Caption: Workflow for the solid-phase synthesis of this compound.

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 6. peptide.com [peptide.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. peptideweb.com [peptideweb.com]

- 9. Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

Application Note: Quantitative Analysis of H-Phe-Ile-OH Dipeptide

For Researchers, Scientists, and Drug Development Professionals

Introduction